Home > Products > Screening Compounds P69376 > Hyoscyamine methylbromide
Hyoscyamine methylbromide - 74347-29-8

Hyoscyamine methylbromide

Catalog Number: EVT-1593208
CAS Number: 74347-29-8
Molecular Formula: C18H26BrNO3
Molecular Weight: 384.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hyoscyamine methylbromide is an organic molecular entity.
Overview

Hyoscyamine methylbromide is a quaternary ammonium compound derived from hyoscyamine, a naturally occurring tropane alkaloid. It is primarily utilized in scientific research, particularly in organic synthesis and neurobiological studies. This compound is classified as an antimuscarinic agent, meaning it blocks the action of acetylcholine at muscarinic receptors, thereby influencing various physiological processes.

Source

Hyoscyamine methylbromide is synthesized from hyoscyamine, which is extracted from plants in the Solanaceae family, including Atropa belladonna (deadly nightshade) and Datura stramonium (jimsonweed). These plants are known for their high alkaloid content, particularly tropane alkaloids like hyoscyamine and scopolamine. The extraction and synthesis processes are crucial for obtaining this compound for both research and medicinal purposes.

Classification

Hyoscyamine methylbromide falls under several classifications:

  • Chemical Class: Tropane alkaloid
  • Pharmacological Class: Antimuscarinic agent
  • Chemical Formula: C₁₇H₂₃BrN₁O₃
  • Molecular Weight: Approximately 363.38 g/mol
Synthesis Analysis

Methods

Hyoscyamine methylbromide is synthesized through the methylation of hyoscyamine using methyl bromide as the methylating agent. The reaction typically occurs under controlled conditions to ensure the formation of the desired quaternary ammonium compound.

Technical Details

  1. Starting Material: Hyoscyamine
  2. Reagent: Methyl bromide
  3. Reaction Conditions:
    • Temperature control to prevent decomposition
    • Use of solvents that facilitate the reaction without interfering with product purity
  4. Purification: The resulting product is purified through methods such as crystallization or chromatography to achieve high yield and purity.
Molecular Structure Analysis

Structure

Hyoscyamine methylbromide has a complex molecular structure characterized by a bicyclic tropane framework. The presence of a quaternary ammonium group contributes to its pharmacological properties.

Data

  • Molecular Formula: C₁₇H₂₃BrN₁O₃
  • Molar Mass: 363.38 g/mol
  • Structural Representation: The structure includes a bicyclic system with a nitrogen atom in the ring and a bromine atom attached to the nitrogen.
Chemical Reactions Analysis

Reactions

Hyoscyamine methylbromide undergoes various chemical reactions that are significant for its applications in research and medicine:

  1. Substitution Reactions: Due to its quaternary ammonium structure, it can participate in nucleophilic substitution reactions.
  2. Hydrolysis: Under acidic or basic conditions, hyoscyamine methylbromide can hydrolyze back to hyoscyamine and release methyl bromide.
  3. Common Reagents:
    • Methyl bromide (as a methylating agent)
    • Acids and bases (for hydrolysis)

Technical Details

  • Hydrolysis can be utilized to regenerate hyoscyamine, which may be advantageous in certain therapeutic contexts.
  • The mechanism of substitution involves nucleophiles attacking the carbon atom bonded to the nitrogen in the quaternary ammonium group.
Mechanism of Action

Hyoscyamine methylbromide exerts its effects primarily by blocking muscarinic acetylcholine receptors throughout the body. This action inhibits acetylcholine binding, leading to reduced smooth muscle contractions and secretions.

Process

  1. Receptor Interaction: The compound binds competitively to muscarinic receptors (M1, M2, M3, M4, M5).
  2. Physiological Effects:
    • Decreased gastrointestinal motility
    • Reduced secretions in salivary glands and gastric tissues
    • Increased heart rate due to antagonism at cardiac muscarinic receptors

Data

The compound exhibits significant anticholinergic activity, comparable to other tropane alkaloids like atropine.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and various organic solvents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids or bases leading to hydrolysis; undergoes nucleophilic substitution due to its quaternary ammonium nature.
Applications

Hyoscyamine methylbromide has several important applications:

  1. Scientific Research: Used as a reagent in organic synthesis and analytical chemistry.
  2. Biological Studies: Investigated for its effects on neurotransmitter systems, particularly in neurobiological research.
  3. Medical Uses:
    • Treatment of gastrointestinal disorders such as irritable bowel syndrome.
    • Management of biliary colic and renal colic due to its antispasmodic properties.
  4. Industrial Applications: Employed in pharmaceutical manufacturing as an intermediate for synthesizing other medicinal compounds.

This compound's versatility makes it valuable across multiple fields of study, particularly in pharmacology and medicinal chemistry.

Pharmacological Mechanisms of Action

Muscarinic Acetylcholine Receptor Antagonism Dynamics

Hyoscyamine methylbromide (C₁₈H₂₆NO₃⁺·Br⁻) is a quaternary ammonium derivative of the tropane alkaloid hyoscyamine. Its antagonism at muscarinic acetylcholine receptors (mAChRs) stems from structural mimicry of acetylcholine’s cationic head group, which competitively occupies the orthosteric binding site in transmembrane helix 3 (TM3) of mAChRs [1] [7]. The methylbromide modification introduces a permanent positive charge, enhancing affinity for the aspartate residue (D105 in human M3 receptors) through strong ionic bonding while limiting blood-brain barrier penetration [3] [9].

Molecular dynamics simulations reveal that the 8-methyl-8-azabicyclo[3.2.1]octane core induces conformational strain in the receptor, stabilizing an inactive state. The phenylacetate ester moiety projects into a hydrophobic subpocket formed by TM5 and TM6, creating additional van der Waals contacts that prolong dissociation kinetics [7]. This results in non-surmountable antagonism at high concentrations, reducing intestinal smooth muscle contractility by >80% in ex vivo models [10].

Table 1: Structural Determinants of Hyoscyamine Methylbromide Binding to mAChRs

Receptor RegionAmino Acid ResiduesInteraction TypeEnergy Contribution (kcal/mol)
Transmembrane Helix 3D105 (M3 numbering)Ionic bond-8.2
Extracellular Loop 2Y148π-cation-3.1
Transmembrane Helix 5V193Hydrophobic-1.9
Transmembrane Helix 6W503Steric hindrance+0.7

Selectivity Profiling for Receptor Subtypes (M1–M5)

Despite high sequence homology in orthosteric sites across mAChR subtypes, hyoscyamine methylbromide exhibits moderate selectivity for peripheral M2/M3 over M1 receptors (7.3-fold and 5.1-fold, respectively). Radioligand binding assays show affinity rankings as follows:

  • M3 (pKi = 8.94 ± 0.12): Primary target in smooth muscle
  • M2 (pKi = 8.71 ± 0.09): Cardiac and neuronal presynaptic
  • M1 (pKi = 7.83 ± 0.15): CNS and salivary glands
  • M4/M5 (pKi < 7.0): Minimal interaction [1] [6]

The selectivity arises from differential residue alignment in allosteric regions. M3 receptors contain a smaller hydrophobic pocket (V189/T234) that accommodates the phenylacetate group more efficiently than M1 (F197/Y242). QSAR modeling confirms that increased molecular volume (>250 ų) correlates with M3 preference (R² = 0.89), explaining why hyoscyamine methylbromide outperforms smaller antagonists like methoctramine in gastrointestinal selectivity [6] [7].

Molecular Pathways in Antispasmodic Activity

The antispasmodic effects are mediated through dual-pathway inhibition:

  • Gq/11 protein uncoupling (M3-mediated): Blocks IP₃-dependent calcium release from sarcoplasmic reticulum, reducing intracellular [Ca²⁺] by 60-75% within 15 minutes of exposure [1]
  • Gi/o protein potentiation (M2-mediated): Enhances K⁺ efflux via inwardly rectifying potassium channels (GIRKs), hyperpolarizing smooth muscle cells and decreasing voltage-gated Ca²⁺ influx [10]

In intestinal tissue, this suppresses phasic contractions by inhibiting myosin light-chain kinase (MLCK) phosphorylation. Proteomic studies identify 87% reduction in phosphorylated MLC20 within 30 minutes, with parallel upregulation of myosin phosphatase targeting subunit (MYPT1) [10]. The compound’s quaternary structure prevents receptor internalization, sustaining >50% suppression of acetylcholine-induced contractions for 120+ minutes [9].

Table 2: Functional Antispasmodic Effects on Smooth Muscle

Tissue TypeAcetylcholine EC₅₀ ShiftMaximal Contraction SuppressionOnset Time (min)
Jejunum14.7-fold rightward92% ± 3%8.2
Colon9.3-fold rightward87% ± 5%12.1
Bronchi5.1-fold rightward68% ± 6%18.9
Bladder Detrusor11.2-fold rightward84% ± 4%10.3

Comparative Efficacy Against Endogenous Acetylcholine Binding

Hyoscyamine methylbromide demonstrates 12-fold higher binding affinity (Kd = 0.42 nM) than acetylcholine (Kd = 5.1 nM) at M3 receptors due to:

  • Extended residence time: 180-second dissociation half-life vs. acetylcholine’s 12 ms
  • Lower activation energy barrier: -9.3 kcal/mol for receptor deformation vs. -4.1 kcal/mol with acetylcholine
  • Entropic advantage: Rigid bicyclic structure reduces binding entropy penalty by 40% compared to flexible acetylcholine [7]

Electrostatic potential mapping shows the methylbromide group generates a stronger positive charge localization (+84.3 kJ/mol) than acetylcholine’s trimethylammonium group (+67.1 kJ/mol), enhancing attraction to D105. However, this comes at the cost of reduced signaling contextuality—unlike acetylcholine’s rapid dissociation that permits pulsatile signaling, hyoscyamine methylbromide causes prolonged receptor occlusion [1] [7]. In functional assays, it requires only 18% receptor occupancy to achieve 50% suppression of acetylcholine responses, confirming allosteric cooperativity in antagonism [6].

Properties

CAS Number

74347-29-8

Product Name

Hyoscyamine methylbromide

IUPAC Name

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide

Molecular Formula

C18H26BrNO3

Molecular Weight

384.3 g/mol

InChI

InChI=1S/C18H26NO3.BrH/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1/t14-,15+,16?,17-;/m1./s1

InChI Key

XMLNCADGRIEXPK-SXMODBHXSA-M

SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Synonyms

8-methylatropinium nitrate
atropine iodomethylate
atropine methonitrate
atropine methylbromide
methyl atropine
methylatropine
methylatropine bromide
methylatropine iodide
methylatropine iodide, (endo-(+-))-isomer
methylatropine iodide, (endo-3(R))-isomer
methylatropine iodide, (endo-3(S))-isomer
methylatropine iodide, 3H-labeled, (endo-(+-))-isomer
methylatropine nitrate
methylatropine nitrate, (endo-(+-))-isomer
methylatropine nitrite, (endo-(+-))-isomer
methylatropine sulfate (2:1), (endo-(+-))-isomer
methylatropine, endo-3(R)-isomer
methylatropine, endo-3(S)-isomer
N-methylatropine

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.